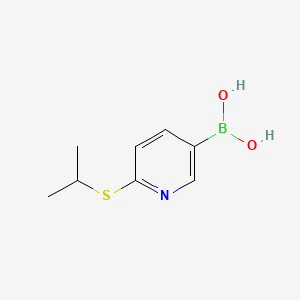

6-(Isopropylthio)pyridine-3-boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEICUZDZXGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681628 | |

| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-90-0 | |

| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Isopropylthio)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the proposed synthesis and characterization of 6-(Isopropylthio)pyridine-3-boronic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides predicted characterization data based on analogous compounds.

Overview and Synthetic Strategy

This compound is a bifunctional molecule featuring a pyridine ring substituted with both an isopropylthio group and a boronic acid moiety. This combination of functionalities makes it an attractive intermediate for the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.

A proposed two-step synthesis is outlined below, starting from the commercially available 2-chloro-5-bromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the isopropylthio group, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-(Isopropylthio)-5-bromopyridine

This procedure details the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with isopropyl thiol.

Materials:

-

2-Chloro-5-bromopyridine

-

Isopropyl thiol (2-propanethiol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isopropyl thiol (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(isopropylthio)-5-bromopyridine.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-(isopropylthio)-5-bromopyridine to the target boronic acid via a lithium-halogen exchange reaction.

Materials:

-

2-(Isopropylthio)-5-bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-(isopropylthio)-5-bromopyridine (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or precipitation to yield this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)

The following tables summarize the predicted characterization data for the intermediate and final products. These predictions are based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Appearance (Predicted) |

| 2-(Isopropylthio)-5-bromopyridine | C8H10BrNS | 232.14 g/mol | Colorless to pale yellow oil |

| This compound | C8H12BNO2S | 197.06 g/mol | White to off-white solid |

Spectroscopic Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| 2-(Isopropylthio)-5-bromopyridine | 8.45 | d, J=2.4 Hz | 1H | H-6 |

| 7.60 | dd, J=8.4, 2.4 Hz | 1H | H-4 | |

| 7.10 | d, J=8.4 Hz | 1H | H-3 | |

| 3.80 | sept, J=6.8 Hz | 1H | CH(CH₃)₂ | |

| 1.35 | d, J=6.8 Hz | 6H | CH(CH ₃)₂ | |

| This compound | 8.80 | d, J=2.0 Hz | 1H | H-2 |

| 8.15 | dd, J=8.0, 2.0 Hz | 1H | H-4 | |

| 7.30 | d, J=8.0 Hz | 1H | H-5 | |

| 3.90 | sept, J=6.8 Hz | 1H | CH (CH₃)₂ | |

| 1.40 | d, J=6.8 Hz | 6H | CH(C H₃)₂ | |

| ~5-7 | br s | 2H | B(OH )₂ |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Compound | δ (ppm) | Assignment |

| 2-(Isopropylthio)-5-bromopyridine | 162.5 | C-2 |

| 152.0 | C-6 | |

| 141.0 | C-4 | |

| 122.0 | C-3 | |

| 118.5 | C-5 | |

| 35.0 | C H(CH₃)₂ | |

| 23.0 | CH(C H₃)₂ | |

| This compound | 165.0 | C-6 |

| 155.0 | C-2 | |

| 145.0 | C-4 | |

| 120.0 | C-5 | |

| (not observed) | C-3 (due to quadrupolar relaxation) | |

| 36.0 | C H(CH₃)₂ | |

| 22.5 | CH(C H₃)₂ |

Predicted Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z |

| 2-(Isopropylthio)-5-bromopyridine | ESI+ | 232/234 [M+H]⁺ (Isotopic pattern for Br) |

| This compound | ESI+ | 198 [M+H]⁺ |

| ESI- | 196 [M-H]⁻ |

Arylboronic acids are known to be prone to dehydration, which can lead to the formation of cyclic boroxine structures. This may be observed in the mass spectrum, complicating interpretation.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Chloro-5-bromopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

-

Isopropyl thiol: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Stench.[3][4][5]

-

n-Butyllithium: Pyrophoric liquid; catches fire spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage.[6][7][8][9][10]

-

Triisopropyl borate: Flammable liquid and vapor. May cause eye irritation.[11][12][13][14]

This document is intended for research and development purposes only. The proposed procedures should be carried out by trained professionals in a suitably equipped laboratory. All waste should be disposed of in accordance with institutional and local regulations.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. preprints.org [preprints.org]

- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. db-thueringen.de [db-thueringen.de]

- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmse000432 Pyridine at BMRB [bmrb.io]

Spectroscopic Profile of 6-(Isopropylthio)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-(Isopropylthio)pyridine-3-boronic acid (CAS No. 1256345-90-0), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

Molecular Formula: C₈H₁₂BNO₂S

Molecular Weight: 197.06 g/mol

The structure of this compound incorporates a pyridine ring, a boronic acid group, and an isopropylthio substituent. These features give rise to a distinct spectroscopic fingerprint.

An In-depth Technical Guide to the Chemical Properties of 6-(isopropylthio)pyridin-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(isopropylthio)pyridin-3-ylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

6-(isopropylthio)pyridin-3-ylboronic acid, with the CAS Number 1256345-90-0, is a substituted pyridinylboronic acid. While specific, experimentally determined quantitative data for this particular molecule is not widely published, its properties can be inferred from closely related compounds and general principles of organic chemistry.

Table 1: General Physicochemical Properties of 6-(isopropylthio)pyridin-3-ylboronic acid

| Property | Value | Source/Comment |

| CAS Number | 1256345-90-0 | Chemical Abstract Service |

| Molecular Formula | C₉H₁₄BNO₂S | Calculated |

| Molecular Weight | 211.09 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Based on similar boronic acids |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Slightly soluble in water. | General solubility of boronic acids[1] |

| pKa | Estimated to be in the range of 4-5 for the pyridine nitrogen and 8-9 for the boronic acid. | Inferred from related pyridinylboronic acids |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2] | General recommendation for boronic acids |

Reactivity and Stability

6-(isopropylthio)pyridin-3-ylboronic acid is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety can be readily transferred to a palladium catalyst, which then couples with an organic halide or triflate. The presence of the isopropylthio group at the 6-position of the pyridine ring can influence the electronic properties and reactivity of the molecule. The sulfur atom may have a moderate electron-donating effect through resonance, potentially affecting the transmetalation step of the Suzuki-Miyaura coupling.

Boronic acids are known to undergo dehydration to form boroxines (trimeric anhydrides). This process is typically reversible upon the addition of water. For handling and in reactions, it is often used without rigorous drying.

Synthesis and Purification

The synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective strategy is the halogen-metal exchange of a corresponding halopyridine followed by borylation.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a general representation and may require optimization for this specific substrate.

Workflow Diagram: Synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid

References

Technical Guide on LY2874455: A Pan-FGFR Inhibitor for Research and Development

Disclaimer: The provided CAS number 1264455-70-9 did not correspond to a specific, publicly documented chemical compound. This guide focuses on the properties and associated data for LY2874455 (CAS number 1254473-64-7), a potent pan-FGFR inhibitor, which is likely the intended subject of inquiry based on contextual analysis of the initial query.

This document provides a comprehensive overview of LY2874455, a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

LY2874455 is an orally bioavailable, potent, and selective pan-FGFR inhibitor.[1][2][3] It has demonstrated significant antitumor activity in various preclinical models.[2][4]

| Property | Value | Reference |

| CAS Number | 1254473-64-7 | [1] |

| Molecular Formula | C₂₁H₁₉Cl₂N₅O₂ | [2][5] |

| Molecular Weight | 444.31 g/mol | [2][6] |

| IUPAC Name | 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | [5] |

| Canonical SMILES | C--INVALID-LINK--OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | [5] |

| InChIKey | GKJCVYLDJWTWQU-CXLRFSCWSA-N | [5] |

| Purity | ≥98% | [7] |

| Solubility | Soluble in DMSO (> 10 mM) | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Biological Activity

LY2874455 functions as a pan-FGFR inhibitor, targeting multiple members of the FGFR family.[1][6][8] The FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[9] Dysregulation of the FGF/FGFR signaling pathway is implicated in the development of various cancers.[8]

LY2874455 binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][8] This blockade of FGFR signaling leads to the inhibition of tumor angiogenesis and the proliferation of tumor cells that overexpress FGFRs.[5]

Table of IC₅₀ Values:

| Target | IC₅₀ (nM) | Reference |

| FGFR1 | 2.8 | [1][6] |

| FGFR2 | 2.6 | [1][6] |

| FGFR3 | 6.4 | [1][6] |

| FGFR4 | 6.0 | [1][6] |

| VEGFR2 | 7.0 | [6] |

Signaling Pathway

The FGF/FGFR signaling pathway is initiated by the binding of an FGF ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR.[10][11] This induces receptor dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains. The activated receptor then recruits and phosphorylates various downstream signaling molecules, leading to the activation of several key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[9][10][12]

Experimental Protocols

In Vitro Kinase Assay:

A biochemical filter-binding assay can be utilized to determine the phosphorylation activity of FGFRs.[6] The general steps are as follows:

-

Prepare a reaction mixture containing Tris-HCl (pH 7.5), HEPES, dithiothreitol, ATP, ³³P-ATP, MnCl₂, NaCl, Triton X-100, dimethyl sulfoxide, a substrate like poly(Glu:Tyr), and the respective FGFR enzyme (FGFR1, FGFR3, or FGFR4).[6]

-

Add varying concentrations of LY2874455 to the reaction mixture.

-

Incubate the mixture at room temperature for 30 minutes.

-

Terminate the reaction by adding 10% H₃PO₄.[6]

-

Filter the mixture and measure the incorporated radioactivity to determine the extent of phosphorylation and the inhibitory effect of LY2874455.

Cell-Based Proliferation Assay:

The anti-proliferative effects of LY2874455 can be assessed using cancer cell lines with known FGFR alterations.[6]

-

Seed cells (e.g., KMS-11, OPM-2, SNU-16, KATO-III) in a 96-well plate at a density of 2,000 cells per well in RPMI medium.[6]

-

Allow the cells to adhere for 6 hours.

-

Treat the cells with a range of concentrations of LY2874455.

-

Incubate the plates at 37°C for 3 days.[6]

-

Add a cell proliferation reagent (e.g., MTT, WST) and incubate for 4 hours at 37°C.[6]

-

Solubilize the formazan product and measure the absorbance at 570 nm using a plate reader to determine cell viability.[6]

Suppliers

LY2874455 is available from various chemical suppliers for research purposes. It is important to note that this compound is for research use only and not for human or veterinary use.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Selleck Chemicals | --INVALID-LINK-- |

| Abcam | --INVALID-LINK-- |

| Creative Enzymes | --INVALID-LINK-- |

| Probechem | --INVALID-LINK-- |

| Biocompare | --INVALID-LINK-- |

Conclusion

LY2874455 is a valuable research tool for investigating the role of the FGF/FGFR signaling pathway in cancer and other diseases. Its potent and selective inhibition of FGFRs makes it a strong candidate for further drug development studies. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY2874455 - Creative Enzymes [creative-enzymes.com]

- 3. LY2874455 | pan-FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ly-2874455 | C21H19Cl2N5O2 | CID 46944259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. LY2874455, FGF/FGFR inhibitor (CAS 1254473-64-7) | Abcam [abcam.com]

- 8. Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Stability and Storage of 6-(Isopropylthio)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Isopropylthio)pyridine-3-boronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of structurally related aryl boronic acids, particularly pyridine-3-boronic acid derivatives. The information herein is intended to provide a robust framework for handling and storing this compound to ensure its integrity for research and development activities.

Core Concepts in Stability

The stability of this compound, like other aryl boronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, pH, light, and temperature can significantly impact the rate of these degradation processes.

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-(isopropylthio)pyridine and boric acid. This process is often catalyzed by the presence of water and can be accelerated under acidic or basic conditions.[1][2] Sterically hindered and electron-rich aryl boronic acids are particularly susceptible to this degradation pathway.[2][3]

Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.

Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimers known as boroxines (anhydrides).[4] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on general guidelines for air-sensitive and unstable boronic acids.[5][6]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[7] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[8] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation.[5] |

| Light | Store in a light-resistant container.[5] | Protects the compound from photo-degradation. |

| Moisture | Keep container tightly sealed in a dry environment.[9][10] | Prevents hydrolysis and protodeboronation. The use of a desiccator is recommended for long-term storage. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[10][11] | Avoids accelerated chemical degradation. |

Handling: All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood or a glove box under an inert atmosphere.[7][8] Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[9]

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound under various stress conditions.

Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and monitor the formation of degradation products over time under specific stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

Analytical column (e.g., C18)

Procedure:

-

Method Development: Develop a gradient or isocratic HPLC method capable of separating the parent compound from potential degradation products. The mobile phase will likely consist of a mixture of acetonitrile and water, possibly with a pH modifier to improve peak shape.

-

Forced Degradation Study:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions:

-

Acidic: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic: Add 0.1 M NaOH and heat at a controlled temperature.

-

Oxidative: Add 3% H₂O₂ and store at room temperature.

-

Thermal: Heat a solution of the compound at a controlled temperature.

-

Photolytic: Expose a solution to UV light.

-

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis: Analyze the samples by the developed HPLC method.

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks, which represent degradation products.

¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR spectrometer

Procedure:

-

Initial Spectrum: Dissolve a known amount of the compound in a deuterated solvent and acquire a ¹H NMR spectrum. Identify the characteristic peaks of the starting material.

-

Stress Conditions: Subject the NMR tube to a specific stress condition (e.g., add a drop of acid or base, or heat the sample).

-

Time-course Monitoring: Acquire NMR spectra at regular intervals to observe changes in the spectrum.

-

Data Analysis: Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products. The integration of the peaks can be used for semi-quantitative analysis.[11]

Visualization of Key Processes

The following diagrams illustrate the logical workflow for handling and assessing the stability of this compound and its potential degradation pathways.

Caption: Logical workflow for the proper storage, handling, and stability assessment of this compound.

Caption: Major potential degradation pathways for this compound.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. ossila.com [ossila.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. keyorganics.net [keyorganics.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. benchchem.com [benchchem.com]

Navigating the Bio-Active Potential: A Technical Guide to the Preliminary Biological Screening of 6-(Isopropylthio)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting a preliminary biological screening of the novel compound, 6-(Isopropylthio)pyridine-3-boronic acid. Capitalizing on the known biological activities of its core pyridine and boronic acid moieties, this document outlines a strategic screening cascade, detailed experimental protocols, and data presentation formats to efficiently assess its therapeutic potential. The proposed screening strategy encompasses a tiered approach, beginning with broad cytotoxicity assessments, followed by targeted enzymatic and receptor-based assays, and culminating in antimicrobial evaluations.

Section 1: Rationale for Screening and Potential Therapeutic Targets

The unique structural composition of this compound suggests several avenues for biological activity. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions. Pyridine derivatives have shown promise as antagonists of chemokine receptors like CXCR4, which are implicated in cancer, HIV, and inflammatory diseases.[1][2][3] Furthermore, they are recognized for their potential as antibacterial and enzyme-inhibiting agents.[4][5][6]

The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[7] This has led to the development of potent inhibitors of various enzymes, including proteasomes (e.g., Bortezomib), β-lactamases, and fatty acid amide hydrolase.[8][9][10] Boronic acid-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines.[11][12][13]

Given this background, the preliminary screening of this compound will focus on three primary areas: 1) Cytotoxicity against cancer cell lines, 2) Enzyme inhibition, and 3) Antimicrobial activity.

Section 2: Proposed Screening Cascade

A tiered or cascaded screening approach is recommended to efficiently allocate resources and systematically evaluate the compound's biological profile.

Caption: A proposed three-tiered screening cascade for this compound.

Section 3: Data Presentation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| PC-3 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 (Control) | 1 | ||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Enzyme Inhibition Data

| Target Enzyme | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| Trypsin | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| FAAH | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 |

Table 3: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Section 4: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the screening results.

In Vitro Cytotoxicity Assays

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assays

4.2.1 Serine Protease Inhibition Assay (e.g., Trypsin)

Boronic acids are known to inhibit serine proteases.

-

Reagents: Trypsin enzyme, fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC), and assay buffer (e.g., Tris-HCl).

-

Procedure:

-

In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the trypsin enzyme.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a microplate reader.

-

-

Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[14]

Receptor Binding Assays

4.3.1 CXCR4 Chemokine Receptor Binding Assay

This assay determines if the compound can displace a known ligand for the CXCR4 receptor.

-

Materials: Cells expressing the CXCR4 receptor (e.g., Jurkat cells), a fluorescently labeled CXCR4 ligand (e.g., a fluorescent derivative of CXCL12), and a flow cytometer.

-

Procedure:

-

Incubate the CXCR4-expressing cells with varying concentrations of this compound.

-

Add the fluorescently labeled ligand and incubate.

-

Wash the cells to remove the unbound ligand.

-

Analyze the cells by flow cytometry to measure the amount of bound fluorescent ligand.

-

-

Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates competitive binding. The EC50 value (the concentration that displaces 50% of the labeled ligand) can be calculated.[1][2]

Caption: Hypothetical inhibition of the CXCR4 signaling pathway.

Antimicrobial Susceptibility Testing

4.4.1 Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans), appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and 96-well plates.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in the broth media in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Section 5: Conclusion and Future Directions

The preliminary biological screening of this compound, as outlined in this guide, will provide crucial initial data on its potential as a therapeutic agent. Positive results in any of the primary screens will warrant progression to more in-depth secondary assays to elucidate the mechanism of action, determine selectivity, and assess potential liabilities. This systematic approach ensures a thorough and efficient initial evaluation of this novel chemical entity.

References

- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 6-(Isopropylthio)pyridine-3-boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 6-(Isopropylthio)pyridine-3-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents expected solubility trends based on the behavior of analogous boronic acids. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The pyridine core and the isopropylthio substituent influence the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn affect its solubility and potential biological activity. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Physicochemical Properties

While specific experimental data for this compound is scarce, some basic properties can be inferred from its structure and from supplier information.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₄BNO₂S | Inferred |

| Purity | Typically ≥96% | [1][2] |

| Appearance | Likely a solid at room temperature | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Solubility Profile

Table 1: Expected Solubility Trends of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dipropyl ether | High | Phenylboronic acid exhibits high solubility in ethers. The polar nature of the pyridine nitrogen and the boronic acid group can interact favorably with the ether oxygen.[5][6] |

| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid shows good solubility in ketones. These solvents can act as hydrogen bond acceptors for the boronic acid hydroxyl groups.[5][6] |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to High | Phenylboronic acid has moderate solubility in chloroform. The polarity of these solvents can facilitate dissolution.[5][6] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and are generally good solvents for a wide range of organic compounds, including boronic acids. |

| Hydrocarbons | Heptane, Hexane, Methylcyclohexane | Very Low | Phenylboronic acid has very low solubility in hydrocarbons. The polar nature of this compound makes it unlikely to be soluble in nonpolar solvents.[5][6] |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, which should facilitate the dissolution of the polar boronic acid. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.

Dynamic (Synthetic) Method

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][7][8]

Principle: A mixture of the solute and solvent of a known composition is heated at a slow, constant rate. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Precision thermometer (e.g., Pt100)

-

Luminance probe or laser scattering system for turbidity detection

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel.

-

Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring to ensure a homogeneous suspension.

-

Temperature Program: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear, indicating complete dissolution of the solid.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Dynamic Method Workflow

Thermodynamic (Shake-Flask) Method

This is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure that there is undissolved solid.[9]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. A portion of the supernatant is then carefully removed and centrifuged to separate any remaining fine particles.

-

Sample Analysis: The clear supernatant is carefully diluted with an appropriate solvent, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: The equilibrium solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.

Application in Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this transformation.

Suzuki-Miyaura Coupling

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding its likely solubility profile based on the behavior of analogous compounds. For researchers and drug development professionals, the detailed experimental protocols herein offer a clear path to determining the precise solubility of this compound in various organic solvents, a critical parameter for its successful application in synthesis, purification, and formulation. The provided workflows for solubility determination and the Suzuki-Miyaura coupling serve as practical visual aids for experimental planning.

References

- 1. chemcd.com [chemcd.com]

- 2. Page loading... [guidechem.com]

- 3. 6-(Methylthio)pyridine-3-boronic acid | 321438-86-2 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of 6-(isopropylthio)pyridin-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 6-(isopropylthio)pyridin-3-ylboronic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct structural data for this specific compound, this guide leverages data from closely related analogs and established analytical methodologies to present a thorough characterization framework. This document details the expected structural features, spectroscopic properties, and provides in-depth experimental protocols for its synthesis and analysis using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to equip researchers with the necessary tools to effectively synthesize and characterize this and similar pyridinylboronic acid derivatives.

Introduction

Pyridinylboronic acids are a critical class of reagents in organic synthesis, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The incorporation of substituted pyridine moieties is a common strategy in the design of novel therapeutic agents due to their ability to engage in a variety of intermolecular interactions. The title compound, 6-(isopropylthio)pyridin-3-ylboronic acid, offers a unique combination of a nucleophilic sulfur-containing substituent and a versatile boronic acid handle, making it a valuable synthon for accessing novel chemical space in drug discovery programs. A detailed understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization.

Predicted Molecular Structure and Properties

The structure of 6-(isopropylthio)pyridin-3-ylboronic acid features a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)2] and at the 6-position with an isopropylthio group [-SCH(CH3)2]. The boronic acid moiety is known to be a Lewis acid and can exist in equilibrium with its trigonal planar sp2 hybridized form and a tetrahedral sp3 hybridized form upon coordination with Lewis bases.[2] In the solid state, boronic acids frequently form dimeric or trimeric anhydrides (boroxines) through intermolecular dehydration.[3]

A diagram illustrating the key structural features is presented below.

Caption: Key structural features of 6-(isopropylthio)pyridin-3-ylboronic acid.

Synthesis and Characterization Workflow

The synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid would typically involve the conversion of a suitable halo-pyridine precursor, such as 2-isopropylthio-5-bromopyridine, via a lithium-halogen exchange followed by quenching with a trialkyl borate. Subsequent hydrolysis would then yield the desired boronic acid. A generalized workflow for the synthesis and structural elucidation is depicted below.

Caption: Experimental workflow for synthesis and structural analysis.

Spectroscopic Data (Representative)

As specific data for the title compound is not publicly available, the following tables summarize expected and representative spectroscopic data based on analogous compounds such as 6-(Trifluoromethyl)-3-pyridylboronic acid and (6-propylcarbamoyl)pyridine-3-)boronic acid.[4][5]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (ortho to B) | 8.8 - 9.0 | s | - |

| Pyridine-H (meta to B) | 8.2 - 8.4 | d | 7.5 - 8.5 |

| Pyridine-H (para to B) | 7.4 - 7.6 | d | 7.5 - 8.5 |

| -SCH(CH₃)₂ | 3.5 - 3.8 | sept | 6.5 - 7.5 |

| -SCH(CH₃)₂ | 1.3 - 1.5 | d | 6.5 - 7.5 |

| -B(OH)₂ | 8.0 - 8.5 | br s | - |

Note: NMR spectra of boronic acids can be complex due to oligomerization. It is often advisable to run spectra in d4-methanol to break up boroxine trimers, though this will result in the exchange of the B(OH)₂ protons with the solvent.[3]

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-B | 125 - 135 (broad) |

| Pyridine C-S | 160 - 165 |

| Pyridine CH | 120 - 150 |

| -SCH(CH₃)₂ | 35 - 40 |

| -SCH(CH₃)₂ | 22 - 25 |

Table 3: Predicted ¹¹B NMR Data

| Boron Environment | Predicted Chemical Shift (δ, ppm) |

| Trigonal B(OH)₂ | 18 - 22 |

| Tetracoordinate Boronate | 5 - 10 |

Experimental Protocols

Synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid

This protocol is a general procedure adapted from the synthesis of similar arylboronic acids.

-

Reaction Setup: To a solution of 2-isopropylthio-5-bromopyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Hydrolysis: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.

X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified boronic acid in an appropriate solvent (e.g., ethyl acetate, acetonitrile, or a mixture thereof). Vapor diffusion techniques can also be employed.[6]

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. For problematic spectra due to oligomerization, d₄-methanol is recommended.[3]

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum to confirm the boron environment.

-

Data Processing: Process the spectra (Fourier transformation, phasing, and baseline correction) and reference to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and the formation of boroxines.[7]

-

Data Acquisition: Acquire high-resolution mass spectra (HRMS) to confirm the elemental composition.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-(isopropylthio)pyridin-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylboronic acids are invaluable reagents in modern synthetic chemistry, particularly for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The 6-(isopropylthio)pyridin-3-ylboronic acid scaffold is of significant interest in medicinal chemistry and drug discovery. The presence of the isopropylthio group offers a handle for further synthetic modifications and can influence the physicochemical properties of the resulting biaryl or heteroaryl-aryl compounds. These structural motifs are prevalent in a wide range of biologically active molecules.

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-(isopropylthio)pyridin-3-ylboronic acid with various aryl and heteroaryl halides. The described methodology is based on established procedures for similar pyridylboronic acids and serves as a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoborane compound (in this case, 6-(isopropylthio)pyridin-3-ylboronic acid) and an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 6-(isopropylthio)pyridin-3-ylboronic acid with an aryl or heteroaryl bromide.

Materials:

-

6-(isopropylthio)pyridin-3-ylboronic acid

-

Aryl or heteroaryl bromide (e.g., 4-bromoanisole, 2-bromopyridine)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

-

Degassed water (if using an aqueous base solution)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-(isopropylthio)pyridin-3-ylboronic acid (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent (the aryl/heteroaryl bromide).

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired cross-coupled product.

-

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 6-(Isopropylthio)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biphenyls is a cornerstone in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biphenyl derivatives. This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 6-(Isopropylthio)pyridine-3-boronic acid as a key building block. The incorporation of the 6-(isopropylthio)pyridine moiety can introduce unique physicochemical properties to the target biphenyls, potentially influencing their biological activity and pharmacokinetic profiles. The protocols outlined below are based on established Suzuki-Miyaura coupling methodologies for heteroaryl boronic acids and can be adapted for various aryl and heteroaryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the this compound forms a more nucleophilic boronate species. This species then transfers the 6-(isopropylthio)pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired substituted biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted biphenyl product.

-

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos or a pre-formed catalyst)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), base (2.0 equiv.), palladium precursor (e.g., 2 mol%), and ligand (e.g., 4 mol%).

-

Solvent Addition: Add the degassed solvent to the vial.

-

Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of heteroaryl boronic acids. While specific data for this compound is not extensively reported in publicly available literature, these conditions serve as a general guideline. Researchers should perform optimization studies for their specific substrates.

| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Typically Good to Excellent |

| 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | Typically Good |

| 2-Bromopyridine | This compound | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 16 | Variable, optimization needed |

| 4-Chlorotoluene | This compound | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 24 | Typically Moderate to Good |

*Yields are estimates based on similar reactions and require experimental verification.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of substituted biphenyls using the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

-

Low Yields:

-

Catalyst/Ligand System: For challenging substrates, especially sterically hindered ones or less reactive aryl chlorides, screening different palladium catalysts and phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is recommended.

-

Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive coupling partners. However, for base-sensitive substrates, milder bases such as K₂CO₃ or NaHCO₃ may be necessary.

-

Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be a significant issue with heteroaryl boronic acids.[3] To minimize this, use anhydrous solvents, ensure a thoroughly inert atmosphere, and consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.

-

-

Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can often mitigate this effect.

-

Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical to minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted biphenyls using this compound. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this methodology. Careful optimization of reaction parameters, particularly the catalyst, ligand, and base, will be key to achieving high yields and purity for specific target molecules. The resulting substituted biphenyls containing the 6-(isopropylthio)pyridine moiety are valuable compounds for further investigation in drug discovery and materials science.

References

Application Note: Palladium Catalyst Selection for Suzuki Reaction with 6-(Isopropylthio)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules. The coupling of heteroaromatic substrates, such as substituted pyridines, presents unique challenges due to the potential for catalyst inhibition by the nitrogen lone pair and the electronic properties of the heterocyclic ring.

This application note provides a detailed guide for the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of 6-(isopropylthio)pyridine-3-boronic acid with various aryl and heteroaryl halides. The presence of a sulfur-containing substituent on the pyridine ring necessitates careful consideration of the catalyst, ligand, and reaction conditions to achieve optimal yields and minimize side reactions.

Palladium Catalyst and Reaction Condition Selection

The choice of the palladium catalyst and associated reaction parameters is critical for a successful Suzuki-Miyaura coupling reaction involving this compound. The isopropylthio group at the 6-position introduces both steric bulk and a potentially coordinating sulfur atom, which can influence the catalytic cycle. Furthermore, pyridylboronic acids can be susceptible to protodeboronation under certain conditions. Therefore, a judicious selection of the catalyst, ligand, base, and solvent is essential.

Based on literature precedents for Suzuki couplings of substituted pyridylboronic acids and substrates with sulfur-containing moieties, the following catalyst systems and conditions are recommended as starting points for optimization.

Table 1: Recommended Palladium Catalyst Systems and Reaction Conditions for the Suzuki Coupling of this compound

| Palladium Precursor | Ligand | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Catalyst Loading (mol%) | Notes and Considerations |

| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands: - XPhos- SPhos- RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, THF (often with water) | 80 - 110 | 1 - 5 | Buchwald ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners. The use of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial. |

| PdCl₂(dppf) | (integral to complex) | K₂CO₃, Na₂CO₃ | 1,4-Dioxane, DMF, Toluene/Ethanol/H₂O | 80 - 100 | 2 - 5 | A robust and widely used catalyst for a variety of Suzuki couplings. It may require higher temperatures for less reactive coupling partners. |

| Pd(PPh₃)₄ | (integral to complex) | Na₂CO₃, K₂CO₃ | Toluene, 1,4-Dioxane (often with an aqueous phase) | 80 - 110 | 3 - 5 | A classic Suzuki catalyst, though it can be less effective for challenging substrates compared to more modern catalyst systems. Prone to decomposition at higher temperatures. |

| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 80 - 100 | 1 - 3 | This system has shown high activity for the coupling of heteroaryl chlorides and can be effective for electron-rich boronic acids. |

Experimental Protocols

The following is a general, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium catalyst (see Table 1)

-

Ligand (if required, see Table 1)

-

Base (see Table 1)

-

Anhydrous, degassed solvent (see Table 1)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0 - 3.0 equivalents).

-

Seal the flask with a septum or cap.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of the inert gas, add the palladium precursor and, if separate, the ligand to the reaction flask.

-

Add the degassed, anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent first, followed by the degassed aqueous solution of the base. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.

-

-

Reaction:

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed or no further conversion is observed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

-

Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

-

Visualizations

The following diagrams illustrate the decision-making process for catalyst selection and the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Catalyst selection workflow for the Suzuki coupling.

Caption: General experimental workflow for the Suzuki coupling.

Application Notes and Protocols for Suzuki Coupling of 6-(Isopropylthio)pyridine-3-boronic acid: Solvent Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the solvent effects in the Suzuki-Miyaura cross-coupling reaction of 6-(isopropylthio)pyridine-3-boronic acid. This key transformation is instrumental in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Pyridine-containing molecules are prevalent scaffolds in medicinal chemistry, and their synthesis via Suzuki coupling is of great interest. However, the presence of the nitrogen atom in the pyridine ring can lead to challenges such as catalyst inhibition and protodeboronation of the boronic acid. The thioether moiety in this compound may also influence the reaction. Careful selection of the reaction solvent is therefore crucial to mitigate these issues and achieve high efficiency. Solvents can activate or deactivate the catalyst, influence the solubility of reagents, and affect the stability of intermediates in the catalytic cycle.[1]

Key Considerations for Solvent Selection

Several factors should be considered when selecting a solvent system for the Suzuki coupling of this compound:

-

Polarity: The polarity of the solvent can influence the rate of oxidative addition and transmetalation steps in the catalytic cycle. A range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF) and protic (e.g., water, alcohols) are commonly employed.

-

Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial in some Suzuki couplings, often used in combination with an organic solvent. Water can aid in the dissolution of the base and facilitate the transmetalation step. However, for sensitive substrates like some pyridineboronic acids, anhydrous conditions may be necessary to prevent protodeboronation.[2]

-